3-Acetamidophenyl acetate
CAS No.: 6317-89-1
Cat. No.: VC21097900
Molecular Formula: C10H11NO3
Molecular Weight: 193.2 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 6317-89-1 |
---|---|
Molecular Formula | C10H11NO3 |
Molecular Weight | 193.2 g/mol |
IUPAC Name | (3-acetamidophenyl) acetate |
Standard InChI | InChI=1S/C10H11NO3/c1-7(12)11-9-4-3-5-10(6-9)14-8(2)13/h3-6H,1-2H3,(H,11,12) |
Standard InChI Key | ONWKGGFEPJUBHK-UHFFFAOYSA-N |
SMILES | CC(=O)NC1=CC(=CC=C1)OC(=O)C |
Canonical SMILES | CC(=O)NC1=CC(=CC=C1)OC(=O)C |
Introduction
Chemical Structure and Properties
3-Acetamidophenyl acetate (CAS No. 6317-89-1) has the molecular formula C₁₀H₁₁NO₃ and a molecular weight of 193.2 g/mol . The structure features an acetamido group (-NHCOCH₃) at the meta position of a phenyl ring and an acetate ester (-OAc) substituent, creating a compound with dual functionality.
Physical Properties
The physical properties of 3-acetamidophenyl acetate are summarized in Table 1.
Property | Value |
---|---|
Molecular Formula | C₁₀H₁₁NO₃ |
Molecular Weight | 193.2 g/mol |
Physical Appearance | White to off-white solid |
Melting Point | 99.5-100.5 °C (in ligroine) |
Boiling Point | 377.2 °C at 760 mmHg |
Density | 1.206 g/cm³ |
Flash Point | 181.9 °C |
Solubility | Slightly soluble in chloroform and methanol |
pKa | 14.58 (predicted) |
Table 1: Physical properties of 3-acetamidophenyl acetate
Spectroscopic Data
Spectroscopic data provides essential information for structure confirmation and purity assessment of 3-acetamidophenyl acetate.
Nuclear Magnetic Resonance (NMR) Data:
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¹H-NMR (400 MHz, CDCl₃): δ 7.47 (s, 1H), 7.30-7.26 (m, 2H), 6.85 (d, 1H), 2.3 (s, 3H), 2.17 (s, 3H) ppm
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¹³C-NMR (100 MHz, CDCl₃): δ 154.5, 130.2, 127.3, 124.9, 121.3, 115.7, 14.9 ppm
Mass Spectrometry:
Synthesis and Production
Laboratory Synthesis
The most common method for laboratory synthesis of 3-acetamidophenyl acetate involves the acetylation of 3-aminophenol with acetic anhydride in the presence of a base such as pyridine. The reaction typically proceeds at room temperature, and the product can be purified through recrystallization.
The reaction can be represented as:
3-Aminophenol + Acetic Anhydride → 3-Acetamidophenyl acetate + Acetic Acid
The synthesis can be monitored using thin-layer chromatography (TLC) techniques. TLC spots can be visualized using a UV lamp and by dipping the plates into FeCl₃ in methanol to reveal unmasked phenols as red-purple spots . This provides a convenient method to confirm the formation of both the ester and amide functionalities.
Industrial Production
In industrial settings, the production of 3-acetamidophenyl acetate may involve similar acetylation reactions but on a larger scale. Continuous flow reactors and automated systems are employed to enhance efficiency and yield. Alternative acetylating agents and catalysts may be used to optimize reaction conditions, reducing costs and environmental impact.
Chemical Reactions
3-Acetamidophenyl acetate undergoes various chemical reactions due to its reactive functional groups.
Hydrolysis
The ester group in 3-acetamidophenyl acetate can undergo hydrolysis under acidic or basic conditions to yield 3-acetamidophenol and acetic acid. Enzymatic hydrolysis is also observed, with lipases catalyzing the conversion of 3-acetamidophenyl acetate to acetaminophen .
Research has shown that 3-acetamidophenyl acetate exhibits stability in simulated gastric fluid (pH 1.35) with less than 5% hydrolysis occurring over a 4-hour period at 37°C . This stability is advantageous for certain pharmaceutical applications where controlled release is desired.
Oxidation
The compound can be oxidized to form quinone derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide under controlled conditions.
Substitution Reactions
The aromatic ring can undergo electrophilic substitution reactions, including:
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Nitration: Using nitrating agents such as nitric acid
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Halogenation: Using halogenating agents such as bromine
Applications
Chemical Applications
3-Acetamidophenyl acetate serves as an important intermediate in the synthesis of various organic compounds, particularly in pharmaceutical development. It is utilized as a reagent in chemical reactions, facilitating the formation of carbon-carbon bonds through processes such as Suzuki-Miyaura cross-coupling reactions.
Pharmaceutical Applications
In pharmaceutical research, 3-acetamidophenyl acetate has been investigated as an intermediate in drug development. Its structural similarity to paracetamol (acetaminophen) positions it as a valuable compound for designing analgesic and antipyretic agents.
One notable application involves the use of 3-acetamidophenyl acetate as a prodrug approach for delivering acetaminophen. This strategy leverages the compound's stability in acidic environments and its ability to undergo enzymatic hydrolysis to release the active drug.
Analytical Applications
The compound has been utilized in analytical methods for enzyme activity assessment. For example, lipase activity can be evaluated using 3-acetamidophenyl acetate as a substrate, where the hydrolysis product (acetaminophen) can trigger the reduction of K₃[Fe(CN)₆] to K₄[Fe(CN)₆], generating an electrical signal detectable by a personal glucose meter .
Biological Activity
Antimicrobial Properties
Research indicates that 3-acetamidophenyl acetate exhibits antimicrobial properties, making it potentially useful in pharmaceutical applications targeting bacterial infections. The exact mechanisms of its antimicrobial activity require further investigation, but preliminary studies suggest it may interfere with bacterial cell wall synthesis or metabolic pathways.
Anti-inflammatory Properties
The compound has demonstrated anti-inflammatory properties in various models. The mechanism likely involves inhibition of cyclooxygenase (COX) enzymes, which are crucial in the synthesis of prostaglandins involved in pain and inflammation pathways. This activity is similar to that of related compounds like acetaminophen but may offer different pharmacokinetic profiles or reduced side effects.
Comparative Analysis with Structurally Similar Compounds
Table 2 provides a comparison between 3-acetamidophenyl acetate and structurally similar compounds.
Compound | Structure Features | Properties | Applications |
---|---|---|---|
3-Acetamidophenyl acetate | Acetamide group and acetate ester at meta position | Mp: 99.5-100.5°C, Lower water solubility | Intermediate in organic synthesis, Prodrug applications |
4-Acetamidophenyl acetate (Diacetamate) | Acetamide group and acetate ester at para position | Different spectral properties, Different metabolic profile | Intermediate in paracetamol synthesis |
3-Aminophenyl acetate | Free amine and acetate ester | Higher nucleophilicity, Lower hydrolytic stability | Dye intermediates |
Paracetamol (Acetaminophen) | Acetamide group and hydroxyl group at para position | Mp: 169-170°C, Higher water solubility | Analgesic and antipyretic medication |
Table 2: Comparison of 3-acetamidophenyl acetate with structurally similar compounds
Analytical Methods for Characterization
Several analytical techniques are employed for the characterization and quality assessment of 3-acetamidophenyl acetate:
Chromatographic Methods
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Gas Chromatography (GC): Kovats' retention index on non-polar columns (HP-1) has been reported as 1765
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High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC with UV detection at 254 nm can be used to assess purity
Spectroscopic Methods
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Infrared Spectroscopy (IR): Can confirm the presence of acetyl (C=O stretch at approximately 1750 cm⁻¹) and amide (N-H bend at approximately 1550 cm⁻¹) groups
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UV Spectroscopy: Provides characteristic absorption patterns
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NMR Spectroscopy: As detailed in Section 1.2, provides detailed structural information
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Mass Spectrometry: High-resolution MS can validate the molecular formula
Current Research and Future Perspectives
Current research on 3-acetamidophenyl acetate focuses on several key areas:
Drug Delivery Systems
Investigations are underway to explore the potential of 3-acetamidophenyl acetate in controlled-release formulations. Its stability in acidic environments and susceptibility to enzymatic hydrolysis make it an interesting candidate for targeted drug delivery systems.
Structure-Activity Relationship Studies
Research is ongoing to understand how modifications to the structure of 3-acetamidophenyl acetate affect its biological activity. These studies aim to develop derivatives with enhanced antimicrobial or anti-inflammatory properties while minimizing potential side effects.
Green Chemistry Applications
Efforts are being made to develop more environmentally friendly synthesis methods for 3-acetamidophenyl acetate, including the use of biocatalysts, solvent-free conditions, and renewable starting materials.
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